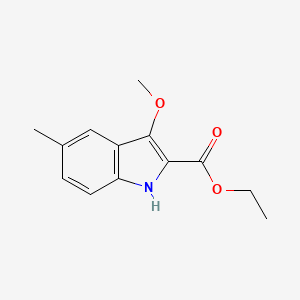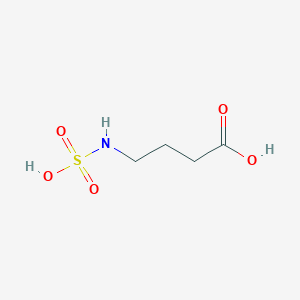
4-(Sulfoamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Sulfoamino)butanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfoamino group attached to a butanoic acid backbone, which imparts distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sulfoamino)butanoic acid typically involves the grafting of the sulfoamino group onto a butanoic acid derivative. One common method involves the use of superparamagnetic γ-Fe2O3@SiO2 nanoparticles as a catalyst. This process is carried out under green conditions in aqueous media, offering advantages such as easy reaction conditions, simple work-up, high yields, and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of magnetically recoverable catalysts, such as γ-Fe2O3@SiO2, suggests potential scalability for industrial applications. The catalyst can be separated magnetically, ensuring chemical stability and reusability .
化学反应分析
Types of Reactions
4-(Sulfoamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Substitution: The sulfoamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino acid derivatives, and various substituted butanoic acid compounds. These products have diverse applications in organic synthesis and catalysis .
科学研究应用
4-(Sulfoamino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the green synthesis of heterocyclic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 4-(sulfoamino)butanoic acid involves its ability to interact with various molecular targets through its sulfoamino group. This interaction can lead to the formation of stable complexes, which can catalyze or inhibit specific biochemical pathways. The compound’s superparamagnetic properties also enable its use in targeted drug delivery and magnetic resonance imaging (MRI) applications .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(sulfoamino)butanoic acid include:
2-Aminoethanesulfonic acid (Taurine): Known for its role in bile salt formation and as a neurotransmitter.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of a sulfoamino group with a butanoic acid backbone, which imparts distinct reactivity and functionality. Its ability to form stable complexes with biomolecules and its superparamagnetic properties make it particularly valuable in catalysis and biomedical applications .
属性
CAS 编号 |
183847-06-5 |
|---|---|
分子式 |
C4H9NO5S |
分子量 |
183.19 g/mol |
IUPAC 名称 |
4-(sulfoamino)butanoic acid |
InChI |
InChI=1S/C4H9NO5S/c6-4(7)2-1-3-5-11(8,9)10/h5H,1-3H2,(H,6,7)(H,8,9,10) |
InChI 键 |
WTNJXNYDWQQFBU-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CNS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


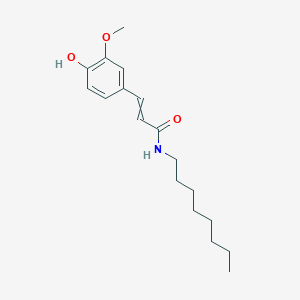

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
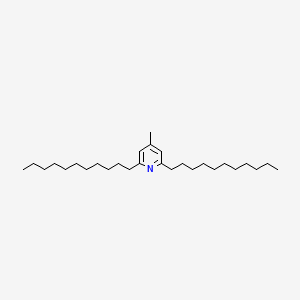
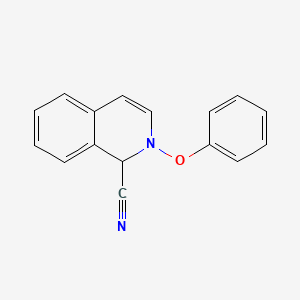
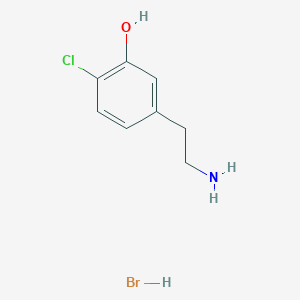

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

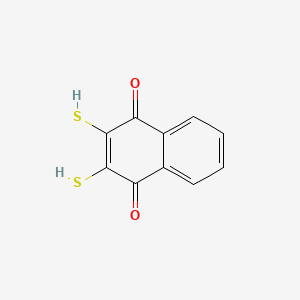
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
